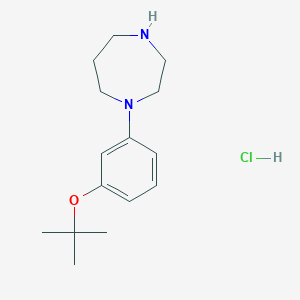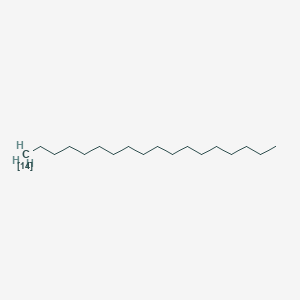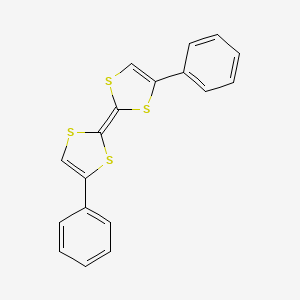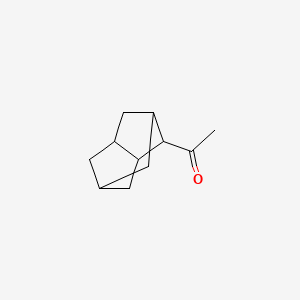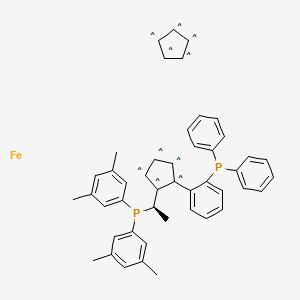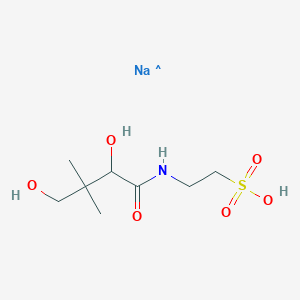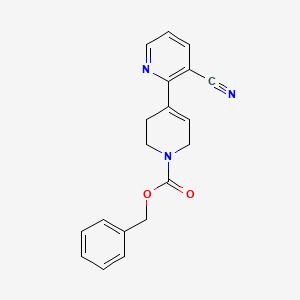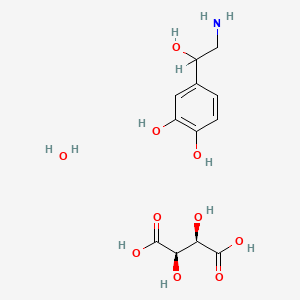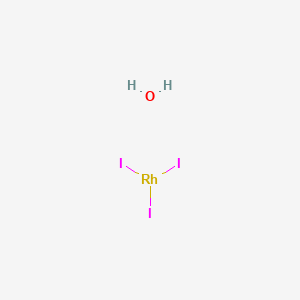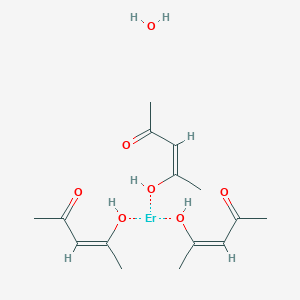
Erbium(III) acetylacetonate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium(III) acetylacetonate hydrate is a complex compound that combines the rare earth element erbium with an organic ligand and water molecules. Erbium is a silvery-white metal that belongs to the lanthanide series of the periodic table. It is known for its unique optical properties and is often used in various high-tech applications, including lasers and optical fibers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Erbium(III) acetylacetonate hydrate typically involves the reaction of erbium salts with (Z)-4-hydroxypent-3-en-2-one in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the hydrate complex. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where erbium salts are mixed with (Z)-4-hydroxypent-3-en-2-one and water under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Erbium(III) acetylacetonate hydrate can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The organic ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperature, pressure, and pH to achieve the desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the organic ligand, while substitution reactions may produce new complexes with different ligands.
Applications De Recherche Scientifique
Erbium(III) acetylacetonate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including optical fibers and laser technologies.
Mécanisme D'action
The mechanism of action of Erbium(III) acetylacetonate hydrate involves its interaction with specific molecular targets and pathways. The erbium ion can interact with various biomolecules, leading to changes in their structure and function. The organic ligand may also play a role in modulating these interactions, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other erbium complexes with different organic ligands and hydrates. Examples include:
- Erbium(III) chloride hydrate
- Erbium(III) nitrate hydrate
- Erbium(III) acetate hydrate
Uniqueness
Erbium(III) acetylacetonate hydrate is unique due to the specific combination of the (Z)-4-hydroxypent-3-en-2-one ligand with erbium and water molecules. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C15H26ErO7 |
|---|---|
Poids moléculaire |
485.62 g/mol |
Nom IUPAC |
erbium;(Z)-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/3C5H8O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; |
Clé InChI |
MONIRVUEIYGZHO-KJVLTGTBSA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Er] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


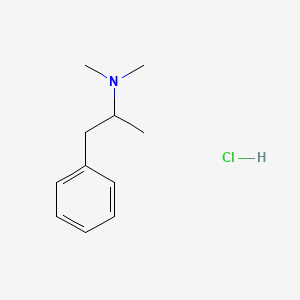
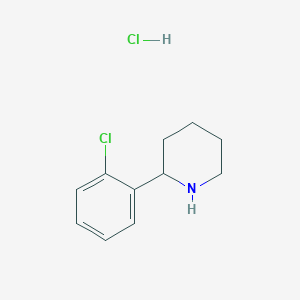
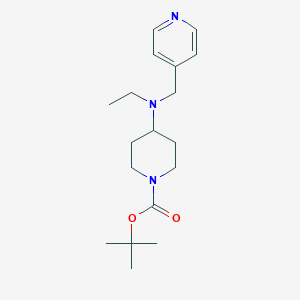
![N,N-Dimethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-YL]aniline](/img/structure/B1645111.png)
